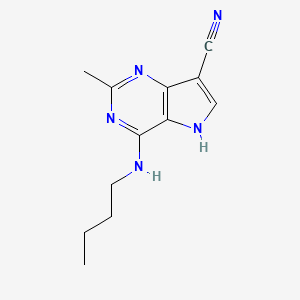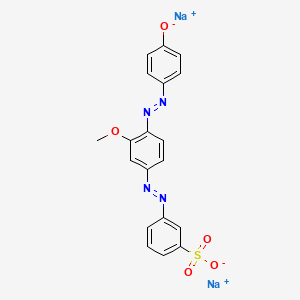
Benzenesulfonic acid, 3-((4-((4-hydroxyphenyl)azo)-3-methoxyphenyl)azo)-, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 3-((4-((4-hydroxyphenyl)azo)-3-methoxyphenyl)azo)-, disodium salt is a complex organic compound known for its vibrant color and extensive use in various industries. This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. It is commonly used in dyeing textiles, coloring food, and in some biological staining applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 3-((4-((4-hydroxyphenyl)azo)-3-methoxyphenyl)azo)-, disodium salt typically involves the azo coupling reaction. This reaction is a classical method for producing azo compounds and involves the coupling of diazonium salts with activated aromatic compounds. The process generally includes the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with an activated aromatic compound, such as a phenol or aniline derivative, under alkaline conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and the concentration of reactants, to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 3-((4-((4-hydroxyphenyl)azo)-3-methoxyphenyl)azo)-, disodium salt undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and zinc dust in acidic conditions are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
Oxidation: Various oxidized derivatives of the original compound.
Reduction: Corresponding aromatic amines.
Substitution: Substituted aromatic compounds with different functional groups.
Scientific Research Applications
Benzenesulfonic acid, 3-((4-((4-hydroxyphenyl)azo)-3-methoxyphenyl)azo)-, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in biological staining to highlight structures in microscopic studies.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Widely used in the textile industry for dyeing fabrics and in the food industry as a colorant.
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, 3-((4-((4-hydroxyphenyl)azo)-3-methoxyphenyl)azo)-, disodium salt primarily involves its interaction with biological molecules through its azo groups. These groups can undergo reversible cis-trans isomerization under the influence of light, making the compound useful as a molecular switch in various applications. The compound can also form hydrogen bonds and other interactions with proteins and nucleic acids, affecting their function and structure.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid, 4-hydroxy-: Another member of the benzenesulfonic acid family, used in similar applications.
Benzenesulfonic acid, 2,2’- (1,2-ethenediyl)bis [5-nitro-, disodium salt: A related compound with different substituents, used in dyeing and staining.
Uniqueness
Benzenesulfonic acid, 3-((4-((4-hydroxyphenyl)azo)-3-methoxyphenyl)azo)-, disodium salt is unique due to its specific structure, which imparts distinct color properties and reactivity. Its ability to undergo cis-trans isomerization makes it particularly valuable in applications requiring molecular switches.
Properties
CAS No. |
70900-44-6 |
|---|---|
Molecular Formula |
C19H14N4Na2O5S |
Molecular Weight |
456.4 g/mol |
IUPAC Name |
disodium;3-[[3-methoxy-4-[(4-oxidophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C19H16N4O5S.2Na/c1-28-19-12-15(22-21-14-3-2-4-17(11-14)29(25,26)27)7-10-18(19)23-20-13-5-8-16(24)9-6-13;;/h2-12,24H,1H3,(H,25,26,27);;/q;2*+1/p-2 |
InChI Key |
YKAHUXRGEQICAA-UHFFFAOYSA-L |
Canonical SMILES |
COC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)S(=O)(=O)[O-])N=NC3=CC=C(C=C3)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


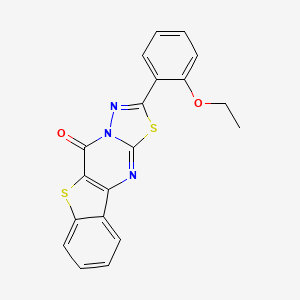
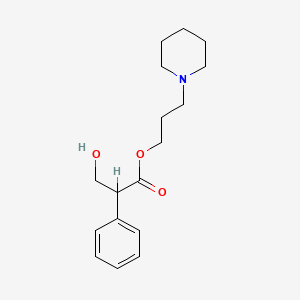
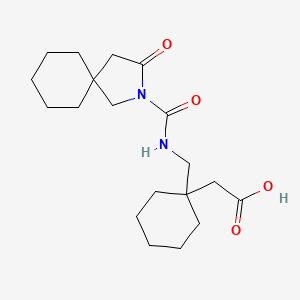

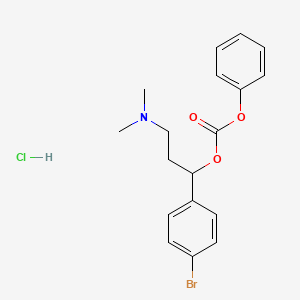
![5-Tert-butyl-4-({2-cyclohexyl-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate](/img/structure/B15189678.png)

![2-ethoxy-3-[4-[2-(4-oxo-2H-1,3-benzoxazin-3-yl)ethoxy]phenyl]propanoic acid](/img/structure/B15189697.png)

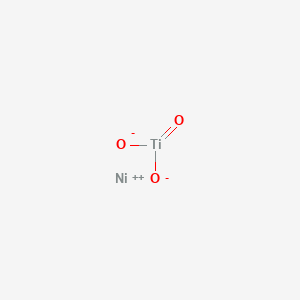
![14-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.016,24.018,23.026,30]triaconta-1(29),2,4,6,8,12,14,16,18,20,22,26(30),27-tridecaene-11,25-dione](/img/structure/B15189732.png)


